![molecular formula C15H11ClN2O4 B13754467 N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide CAS No. 631861-76-2](/img/structure/B13754467.png)
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is an organic compound with the molecular formula C15H10Cl2N2O4. It is known for its role as an impurity in the synthesis of clonazepam, a medication used to treat seizures and panic disorders . The compound is characterized by its pale yellow color and solid form .
Métodos De Preparación
The synthesis of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves multiple steps. One common method includes the reaction of dibenzamide with 2-chloroacetic acid under specific conditions, followed by nitration to obtain the target product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield.
Análisis De Reacciones Químicas
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: As an impurity in clonazepam, it is relevant in pharmaceutical research and quality control.
Industry: It is used in the production of pesticides, antibacterial agents, and anti-tumor drugs.
Mecanismo De Acción
The mechanism of action of N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide can be compared with similar compounds such as:
2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and applications.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has an additional chlorine atom on the phenyl ring, which can influence its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propiedades
Número CAS |
631861-76-2 |
|---|---|
Fórmula molecular |
C15H11ClN2O4 |
Peso molecular |
318.71 g/mol |
Nombre IUPAC |
N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)17-14-7-6-10(18(21)22)8-12(14)15(20)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,19) |
Clave InChI |
KKAWPHZVPHAUPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


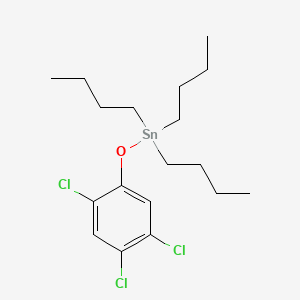

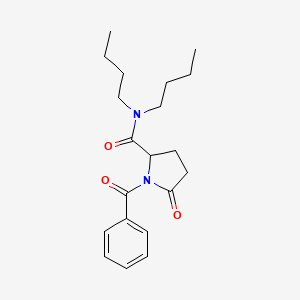
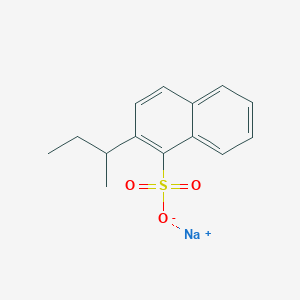
![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
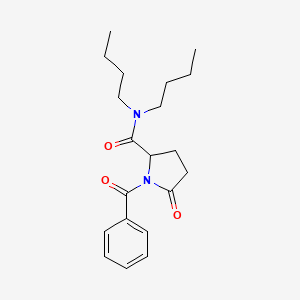
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
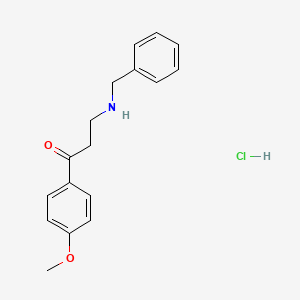

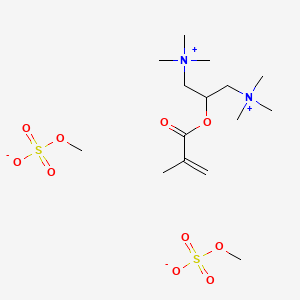
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

